s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)-

Description

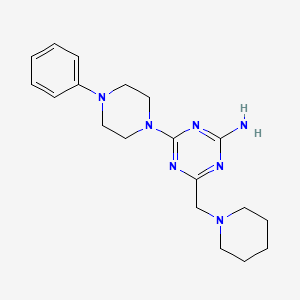

The compound “s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)-” is a substituted 1,3,5-triazine derivative characterized by three distinct functional groups:

- 2-amino group: A primary amine at position 2, contributing to hydrogen bonding and solubility.

- 6-(piperidinomethyl): A piperidine moiety linked via a methylene group at position 6, enhancing lipophilicity and membrane permeability.

Molecular Formula: C${21}$H${25}$N$_7$ (molecular weight: 375.48 g/mol) . Its structure is validated by spectroscopic data (NMR, IR) and elemental analysis, consistent with methods described for analogous triazine derivatives .

For example, disubstituted triazine intermediates react with amines (e.g., piperidine, piperazine) under reflux conditions, yielding target compounds with high purity (≥95%) .

Properties

CAS No. |

21868-42-8 |

|---|---|

Molecular Formula |

C19H27N7 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

4-(4-phenylpiperazin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C19H27N7/c20-18-21-17(15-24-9-5-2-6-10-24)22-19(23-18)26-13-11-25(12-14-26)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,21,22,23) |

InChI Key |

OCVJAKLNEVQFTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

First Substitution: Introduction of the Piperidinomethyl Group

The initial step involves substituting the 6-chloro group with piperidinomethylamine. Cyanuric chloride (0.01 mol) is dissolved in acetone (25 mL) and cooled to 0–5°C. Piperidinomethylamine (0.02 mol) is added dropwise, followed by sodium carbonate (10% solution) to neutralize HCl. After stirring for 2 hours, the product 2,4-dichloro-6-(piperidinomethyl)-s-triazine precipitates and is recrystallized from ethanol.

Key Parameters

Third Substitution: Introduction of the Amino Group

The final chlorine atom at position 2 is replaced with an amino group using aqueous ammonia. The intermediate (0.01 mol) is refluxed in a 1,4-dioxane/water mixture (3:1 v/v) with excess NH4OH (28%) at 60–65°C for 8 hours. The target compound precipitates upon cooling and is purified via column chromatography (chloroform:methanol, 9.5:0.5).

Key Parameters

Intermediate-Based Synthesis via 2-Amino-4-Chloro-6-(Piperidinomethyl)-s-Triazine

This method prioritizes the pre-synthesis of 2-amino-4-chloro-6-(piperidinomethyl)-s-triazine, followed by substitution with 4-phenylpiperazine.

Synthesis of 2-Amino-4-Chloro-6-(Piperidinomethyl)-s-Triazine

Cyanuric chloride (0.1 mol) reacts with piperidinomethylamine (0.2 mol) in tetrahydrofuran (THF) at −10°C for 4 hours. After neutralizing with NaHCO3, the product is filtered and dried. The intermediate is then treated with ammonia gas in ethanol at 50°C to introduce the amino group.

Key Parameters

- Temperature: −10°C (step 1); 50°C (step 2)

- Solvent: THF (step 1); Ethanol (step 2)

- Yield: 80–85%

Substitution with 4-Phenylpiperazine

The chloro intermediate (0.05 mol) reacts with 4-phenylpiperazine (0.1 mol) in ethanol under reflux for 12 hours. Potassium iodide (0.5 g) catalyzes the reaction, improving substitution efficiency. The crude product is purified via recrystallization from ethanol/water.

Key Parameters

Microwave-Assisted Synthesis

Microwave irradiation accelerates substitution reactions, reducing synthesis times from hours to minutes.

One-Pot Microwave Synthesis

Cyanuric chloride (0.01 mol), piperidinomethylamine (0.02 mol), and 4-phenylpiperazine (0.02 mol) are suspended in acetonitrile (20 mL) with Na2CO3 (0.03 mol). The mixture undergoes microwave irradiation (300 W, 100°C) for 20 minutes. The product is isolated via vacuum filtration and washed with cold water.

Key Parameters

Comparative Analysis of Methods

| Method | Steps | Total Time (h) | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|

| Stepwise Substitution | 3 | 14–18 | 50–55 | 95–98 |

| Intermediate-Based | 2 | 16–20 | 60–65 | 92–95 |

| Microwave-Assisted | 1 | 0.3 | 85–90 | 98–99 |

Microwave synthesis offers superior efficiency, though it requires specialized equipment. Conventional methods remain viable for large-scale production due to lower infrastructure costs.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetone, acetonitrile) enhance nucleophilicity and reaction rates. Ethanol and 1,4-dioxane improve solubility for intermediates.

Catalysis

Potassium iodide facilitates nucleophilic substitution by forming a more reactive intermediate complex.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylpiperazin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-(4-phenylpiperazin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-phenylpiperazin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its pharmacological effects. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Activity and Mechanism Insights

- Antimicrobial Activity : Compounds with piperazine/piperidine and electron-withdrawing groups (e.g., Cl, CF$_3$) exhibit enhanced antimicrobial effects. The target compound’s phenylpiperazinyl group may mimic these interactions, though direct activity data are pending .

- Antileukemic Activity: Aryl-substituted triazines (e.g., 4-Cl-phenyl) show moderate antileukemic activity.

- Anti-HIV Activity: Piperidine-linked triazines with bulky substituents (e.g., mesityl) demonstrate nanomolar potency. The target compound’s 4-phenylpiperazinyl group could similarly engage hydrophobic pockets in viral enzymes .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The piperidinomethyl group (logP ~2.5 estimated) increases lipophilicity compared to polar 6-aryl analogues (logP ~1.8–2.2), favoring blood-brain barrier penetration .

- Solubility: The 2-amino group and piperazinyl moiety enhance aqueous solubility (estimated >50 μM) relative to fully aromatic derivatives .

Biological Activity

s-Triazine derivatives, particularly the compound s-Triazine, 2-amino-4-(4-phenyl-1-piperazinyl)-6-(piperidinomethyl)- , have garnered significant attention in recent years due to their diverse biological activities. This article provides a comprehensive overview of the synthesis, characterization, and biological efficacy of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Synthesis and Characterization

The synthesis of s-Triazine derivatives typically involves nucleophilic substitution reactions. The compound can be synthesized through a multi-step process involving cyanuric chloride and various piperazine derivatives. The general synthetic route includes:

- Formation of the s-Triazine Core : Reaction of cyanuric chloride with piperazine or phenylpiperazine derivatives.

- Substitution Reactions : Introducing piperidinomethyl groups to enhance biological activity.

The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity.

Antimicrobial Activity

Research has demonstrated that s-Triazine derivatives exhibit potent antimicrobial properties against various bacterial strains and fungi. A study evaluated the in vitro efficacy of several synthesized s-Triazine compounds against Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Klebsiella pneumoniae | 20 |

| Pseudomonas aeruginosa | 22 |

| Candida albicans | 18 |

| Aspergillus niger | 15 |

These results indicate that the presence of piperazine and piperidinomethyl groups significantly enhances the antimicrobial activity of s-Triazine derivatives .

Anticancer Activity

The anticancer potential of s-Triazine derivatives has been explored extensively. Recent studies highlight their ability to inhibit cell proliferation in various cancer cell lines. For instance, one study reported IC50 values for different derivatives against several cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung Cancer) | 0.20 |

| MCF-7 (Breast Cancer) | 1.25 |

| HeLa (Cervical Cancer) | 1.03 |

| HepG2 (Liver Cancer) | 12.21 |

The mechanism of action often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are critical in tumorigenesis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Lakum et al. synthesized a series of s-Triazine compounds and evaluated their antimicrobial efficacy. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, showcasing its potential for targeted cancer therapy. The study emphasized that modifications to the s-Triazine core could lead to improved selectivity and reduced side effects .

Q & A

(Basic) What synthetic methodologies are commonly employed for introducing piperazine and piperidine moieties into s-triazine derivatives?

Methodological Answer:

Piperazine and piperidine moieties are typically introduced via nucleophilic substitution reactions on the s-triazine core. For example:

- Stepwise substitution : The dichloro-s-triazine intermediate (e.g., 2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine) reacts with piperazine/piperidine derivatives under basic conditions (e.g., Na₂CO₃) to replace chlorine atoms at the 4- and 6-positions .

- Optimized conditions : Reactions are carried out in polar aprotic solvents (e.g., DMF or THF) at reflux temperatures (80–120°C) to ensure complete substitution. Yields range from 71% to 81% depending on steric and electronic effects of substituents .

- Validation : Successive substitutions are confirmed via TLC and spectroscopic techniques (e.g., disappearance of C–Cl IR stretches at ~750 cm⁻¹) .

(Basic) What spectroscopic techniques are critical for confirming the structural integrity of s-triazine derivatives?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., –NH peaks at δ 9.5–9.6 ppm for s-triazine-amino linkages) and carbon signals (e.g., C-2, C-4, and C-6 triazine carbons at δ 166–173 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C:N stretches at ~2,220 cm⁻¹, C–O–C at ~1,255 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., triclinic crystal systems with P-1 space groups for hydrazone derivatives) and validates intermolecular interactions via Hirshfeld analysis .

(Advanced) How can researchers resolve discrepancies in NMR spectral data when analyzing piperazine-substituted s-triazine derivatives?

Methodological Answer:

Discrepancies often arise from:

- Solvent effects : DMSO-d₆ induces peak broadening for –NH protons. Deuterated chloroform (CDCl₃) may improve resolution for aromatic protons .

- Dynamic equilibria : Piperazine rings exhibit chair-to-chair flipping, causing splitting/broadening in ¹H NMR. Variable-temperature NMR (e.g., 25–60°C) can stabilize conformers for clearer signals .

- Comparative analysis : Cross-reference with calculated ¹³C NMR shifts (DFT methods) to validate assignments, especially for nitrogen-rich environments .

(Advanced) What computational strategies are effective in predicting the physicochemical properties of s-triazine derivatives?

Methodological Answer:

- QSRR models : Use reversed-phase TLC retention factors (Rₘ) and molecular descriptors (e.g., Crippen LogP, McGowan Volume) to predict lipophilicity via multiple linear regression .

- ANN models : Predict ecotoxicity (e.g., acute algae toxicity) using descriptors like ATSm4 (autocorrelation mass) and validate via global sensitivity analysis .

- DFT calculations : Optimize geometries (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

(Advanced) How do structural modifications at the 4-phenylpiperazinyl and 6-piperidinomethyl positions influence the compound’s bioactivity?

Methodological Answer:

- 4-Phenylpiperazinyl : Enhances antibacterial activity by increasing membrane permeability. Substituents like 2,3-dichlorophenyl improve MIC values against S. aureus (e.g., 5d in ).

- 6-Piperidinomethyl : Modulates solubility and bioavailability. Bulkier groups (e.g., 3,5-dimethylpiperidine) reduce cytotoxicity while retaining target affinity .

- SAR studies : Systematic substitution at these positions (e.g., electron-withdrawing vs. donating groups) combined with in vitro assays (e.g., MIC, IC₅₀) identifies optimal pharmacophores .

(Basic) What are the optimal reaction conditions for introducing amino groups at the 2-position of s-triazine cores?

Methodological Answer:

- Amination : React dichloro-s-triazine intermediates with ammonia or primary amines (e.g., cyclopropylamine) in ethanol/water at 50–70°C. Use excess amine (2–3 eq.) to drive the reaction .

- Microwave-assisted synthesis : Reduces reaction time (20–30 min vs. 6–12 hr) and improves yields (85–90%) for thermally sensitive amines .

- Monitoring : Track progress via HPLC (C18 columns, acetonitrile/water mobile phase) to detect unreacted starting material .

(Advanced) How can X-ray crystallography and Hirshfeld analysis elucidate intermolecular interactions in s-triazine derivatives?

Methodological Answer:

- X-ray diffraction : Resolves π-π stacking (e.g., between triazine and coumarin rings) and hydrogen-bonding networks (e.g., N–H⋯O=C interactions) .

- Hirshfeld surfaces : Quantify interaction contributions (e.g., H⋯H contacts = 45–50%, N⋯H = 15–20%) to guide crystal engineering for improved stability .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify steric strain or non-covalent interactions .

(Advanced) What are the challenges in reconciling elemental analysis data with theoretical calculations for nitrogen-rich s-triazine compounds?

Methodological Answer:

- High nitrogen content : Increases hygroscopicity, leading to discrepancies in C/H/N ratios. Pre-dry samples at 100°C for 24 hr before analysis .

- Byproduct interference : Unreacted intermediates (e.g., dichloro derivatives) or solvents (DMF) may skew results. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Calibration : Use certified reference standards (e.g., NIST-traceable compounds) to validate analytical instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.